molecular formula C23H17ClN2O3S B11943790 5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one CAS No. 880310-64-5

5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11943790
CAS No.: 880310-64-5
M. Wt: 436.9 g/mol
InChI Key: RTEVGFMQBZEBSQ-BKUYFWCQSA-N
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Description

5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound with the molecular formula C23H17ClN2O3S . It is known for its unique structure, which includes a thiazolidinone ring, a chlorobenzyl group, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde, followed by the reaction with thiosemicarbazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(3-Chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
  • 5-{4-[(2-Chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Uniqueness

5-{4-[(4-Chlorobenzyl)oxy]benzylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group and the hydroxyphenyl group contributes to its potential as a versatile intermediate in organic synthesis and its biological activity .

Properties

CAS No.

880310-64-5

Molecular Formula

C23H17ClN2O3S

Molecular Weight

436.9 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H17ClN2O3S/c24-17-5-1-16(2-6-17)14-29-20-11-3-15(4-12-20)13-21-22(28)26-23(30-21)25-18-7-9-19(27)10-8-18/h1-13,27H,14H2,(H,25,26,28)/b21-13-

InChI Key

RTEVGFMQBZEBSQ-BKUYFWCQSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)O)S3)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3)Cl

Origin of Product

United States

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